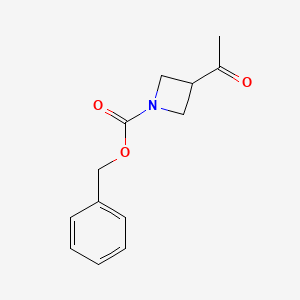
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-fluorobenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-fluorobenzyl)benzamide, commonly known as 'Compound X' is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of small molecules that possess potential therapeutic properties. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
作用機序
The mechanism of action of Compound X is not fully understood. However, studies have shown that it acts on multiple targets in the body, including enzymes, receptors, and signaling pathways. The compound has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It has also been shown to modulate the activity of certain receptors involved in the regulation of glucose and lipid metabolism. The exact mechanism of action of Compound X is still being studied, and further research is needed to fully understand its therapeutic potential.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects in the body. It has been shown to possess anti-inflammatory properties by inhibiting the activity of certain enzymes involved in inflammation. The compound has also been shown to possess anti-tumor properties by inhibiting the growth of certain cancer cells. Additionally, Compound X has been shown to modulate glucose and lipid metabolism, which makes it a potential therapeutic agent for the treatment of diabetes and obesity.
実験室実験の利点と制限
One of the advantages of Compound X is its potential therapeutic properties in the treatment of various diseases. Additionally, the compound has been shown to possess a wide range of biological activities, making it a valuable tool for scientific research. However, one of the limitations of Compound X is its potential toxicity, which may limit its use in vivo. Further research is needed to fully understand the safety and toxicity profile of Compound X.
将来の方向性
There are several future directions for the research on Compound X. One of the future directions is to further study the mechanism of action of the compound, which may lead to the development of more potent and selective analogs. Additionally, further research is needed to fully understand the safety and toxicity profile of Compound X. Another future direction is to study the potential therapeutic properties of Compound X in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Overall, the research on Compound X has the potential to lead to the development of new and effective therapies for various diseases.
合成法
The synthesis of Compound X involves a series of steps that are carried out under controlled conditions. The first step involves the preparation of 3-fluorobenzylamine, which is then reacted with 4-fluorobenzoyl chloride to form N-(4-fluorobenzoyl)-3-fluorobenzylamine. This intermediate is then reacted with 1,1-dioxo-tetrahydrothiophene-3-carboxylic acid to form the final product, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-fluorobenzyl)benzamide.
科学的研究の応用
Compound X has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Compound X has been shown to possess potential therapeutic properties in the treatment of diabetes, obesity, and cardiovascular diseases.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-[(3-fluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO3S/c19-15-6-4-14(5-7-15)18(22)21(17-8-9-25(23,24)12-17)11-13-2-1-3-16(20)10-13/h1-7,10,17H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLWYGOJPVFSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-acetamidobenzoate](/img/structure/B2818795.png)
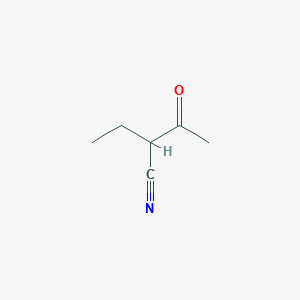
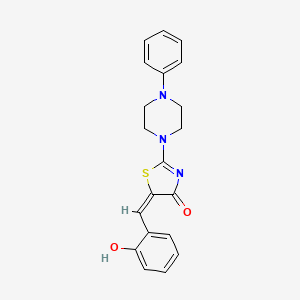
![N-(benzo[d]thiazol-6-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2818800.png)
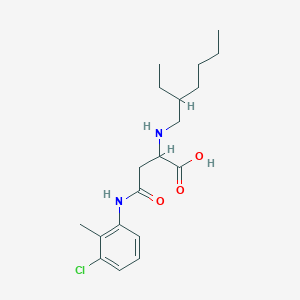
![3-Methyl-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-6(7H)-one](/img/structure/B2818804.png)
![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2818805.png)
![Dimethyl 2-{4-[(2-thienylcarbonyl)amino]phenyl}malonate](/img/structure/B2818807.png)
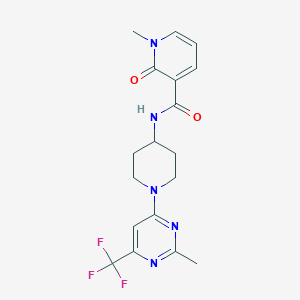
![N-(6-Methoxypyridin-3-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2818811.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2818812.png)
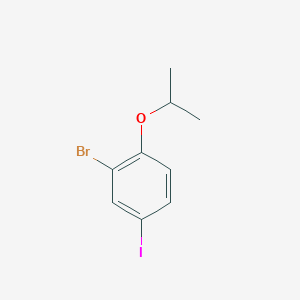
![N-((1H-benzo[d]imidazol-2-yl)methyl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2818814.png)
